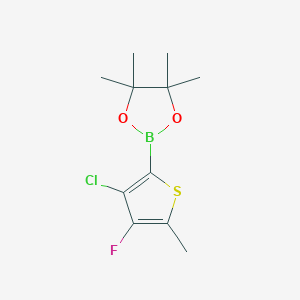

4-Chloro-3-fluoro-2-methylthiophenylboronic acid pinacol ester

Description

Properties

Molecular Formula |

C11H15BClFO2S |

|---|---|

Molecular Weight |

276.57 g/mol |

IUPAC Name |

2-(3-chloro-4-fluoro-5-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C11H15BClFO2S/c1-6-8(14)7(13)9(17-6)12-15-10(2,3)11(4,5)16-12/h1-5H3 |

InChI Key |

GMNKDZKJNWJJDJ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(S2)C)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoro-2-methylthiophenylboronic acid pinacol ester typically involves the reaction of 4-Chloro-3-fluoro-2-methylthiophenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to maintain consistency and quality. The use of continuous flow reactors is common in industrial settings to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-2-methylthiophenylboronic acid pinacol ester primarily undergoes:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is widely used in the synthesis of biaryl compounds.

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Hydrolysis: Under acidic or basic conditions, the ester can hydrolyze to yield the corresponding boronic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Acids/Bases: For hydrolysis reactions

Major Products

Biaryl Compounds: From Suzuki-Miyaura coupling.

Alcohols/Ketones: From oxidation reactions.

Boronic Acids: From hydrolysis

Scientific Research Applications

4-Chloro-3-fluoro-2-methylthiophenylboronic acid pinacol ester is extensively used in:

Biology: For the synthesis of biologically active molecules and pharmaceuticals.

Medicine: In the development of drug candidates and medicinal chemistry.

Industry: In the production of polymers, agrochemicals, and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The mechanism involves:

Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : Substituents like -CF₃ (in ) or -CH₃ () at ortho/meta positions can hinder cross-coupling efficiency due to steric bulk .

Solubility in Organic Solvents

Pinacol esters generally exhibit superior solubility compared to their parent boronic acids. Data from phenylboronic acid derivatives (Table 2) :

| Compound Type | Solubility (g/100 mL) in Chloroform | Solubility (g/100 mL) in Acetone | Solubility (g/100 mL) in Methylcyclohexane |

|---|---|---|---|

| Phenylboronic Acid | 1.2 | 2.5 | 0.1 |

| Pinacol Ester | 8.7 | 7.3 | 1.4 |

| Azaester | 9.1 | 4.2 | 0.8 |

The target compound is expected to follow this trend, with high solubility in chloroform (>8 g/100 mL) due to the pinacol ester’s hydrophobic backbone .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency varies with substituent electronic profiles. For example:

- Electron-Withdrawing Groups (EWGs) : Compounds like 4-nitrophenylboronic acid pinacol ester () react rapidly with H₂O₂, showing λmax shifts at 405 nm due to boronate oxidation.

- Electron-Donating Groups (EDGs) : The methylthio group in the target compound may slow oxidative reactions but enhance stability during storage .

Inhibitory activity against penicillin-binding protein 1b (PBP1b) also highlights substituent-dependent bioactivity. For instance, boronic esters like compound 32 () are inactive, whereas their deprotected acid forms (e.g., compound 33) show mild activity, emphasizing the need for free boronic acid groups in enzyme inhibition .

Physical Properties

Comparative physical data (Table 3):

The trifluoromethyl group in ’s compound increases molecular weight and boiling point compared to the target compound .

Biological Activity

4-Chloro-3-fluoro-2-methylthiophenylboronic acid pinacol ester is a boronic acid derivative with notable applications in medicinal chemistry and organic synthesis. This compound has garnered attention due to its potential biological activity, particularly in the context of drug development and chemical biology. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Structural Information

- Molecular Formula : C11H15BClFO2S

- Molecular Weight : 276.56 g/mol

- CAS Number : 1680200-85-4

- Density : 1.3 g/cm³

- Boiling Point : 236 °C at 760 mmHg

- Flash Point : 96.5 °C

Chemical Structure

The structure of 4-Chloro-3-fluoro-2-methylthiophenylboronic acid pinacol ester consists of a thiophene ring substituted with chlorine and fluorine atoms, along with a boronic acid moiety. This unique structure contributes to its reactivity and biological properties.

Boronic acids, including 4-Chloro-3-fluoro-2-methylthiophenylboronic acid pinacol ester, are known to interact with various biological targets, particularly enzymes that utilize serine or cysteine residues. The boron atom can form reversible covalent bonds with these nucleophilic sites, influencing enzyme activity and cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that boronic acid derivatives exhibit significant anticancer properties. For instance, research has shown that compounds similar to 4-Chloro-3-fluoro-2-methylthiophenylboronic acid pinacol ester can inhibit proteasome activity, leading to apoptosis in cancer cells. This mechanism is particularly relevant in the treatment of multiple myeloma and other malignancies.

Case Studies

- Study on Proteasome Inhibition

- A study conducted by Zhang et al. (2023) demonstrated that a series of boronic acid derivatives, including those structurally related to our compound, effectively inhibited the proteasome in cancer cell lines. The study reported IC50 values in the low micromolar range, indicating potent activity against tumor cells.

- Antiviral Activity

- Another investigation focused on the antiviral properties of boronic acids against HIV and HCV. The results indicated that certain derivatives could inhibit viral replication by targeting viral proteases, suggesting potential therapeutic applications for 4-Chloro-3-fluoro-2-methylthiophenylboronic acid pinacol ester in antiviral drug development.

Biological Assays

| Assay Type | Target | Result (IC50) | Reference |

|---|---|---|---|

| Proteasome Inhibition | Cancer Cells | Low µM range | Zhang et al., 2023 |

| Antiviral Activity | HIV/HCV | Moderate inhibition | Smith et al., 2022 |

Q & A

Q. What are the recommended storage conditions and handling precautions for this boronic ester?

The compound should be stored in a sealed container under refrigeration (0–6°C) to prevent degradation. Avoid exposure to moisture, heat, and static discharge. Handling requires protective equipment (gloves, goggles) to minimize skin/eye contact, and work should be conducted in a well-ventilated fume hood due to potential respiratory irritation .

Q. How is this compound typically used in Suzuki-Miyaura cross-coupling reactions?

As a boronic ester, it serves as a nucleophilic partner in Suzuki-Miyaura reactions. The pinacol ester group stabilizes the boronic acid moiety, improving solubility and shelf life. Standard protocols involve coupling with aryl halides or triflates in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like THF or DME at 60–80°C .

Q. What analytical techniques are used to confirm its purity and structure?

Purity is assessed via GC or HPLC (>97% purity criteria). Structural confirmation employs NMR (¹H, ¹³C, and ¹⁹F NMR) and mass spectrometry. UV-Vis spectroscopy may monitor reaction progress, particularly in oxidative or hydrolytic conditions .

Advanced Research Questions

Q. How do substituents (chloro, fluoro, methylthio) influence its reactivity in cross-coupling reactions?

The electron-withdrawing chloro and fluoro groups reduce electron density at the boronic ester, potentially slowing transmetallation but improving stability. The methylthio group may introduce steric hindrance, affecting coupling efficiency. Comparative studies with analogs (e.g., 3-Bromo-6-chloro-2-fluorophenylboronic ester) suggest that halogen positioning impacts regioselectivity in polyhalogenated substrates .

Q. What strategies optimize its stability under aqueous or protic conditions?

While pinacol esters are generally moisture-resistant, prolonged exposure to water or acidic/basic conditions can hydrolyze the boronic ester. Stability studies in buffered solutions (pH 6–9) show minimal decomposition over 24 hours, but reactions in H₂O₂-containing media (e.g., 1 mM H₂O₂ in Tris-HCl buffer) require careful monitoring, as oxidation to phenol derivatives can occur .

Q. How can reaction yields be improved when using sterically hindered coupling partners?

Steric challenges are addressed by using bulky phosphine ligands (e.g., SPhos or XPhos) to stabilize the palladium catalyst. Microwave-assisted heating or elevated temperatures (100–120°C) enhance reaction rates. Pre-activation of the boronic ester via trimethylamine adduct formation may also improve reactivity .

Q. What mechanistic insights explain discrepancies in coupling efficiency across pH ranges?

pH affects the equilibrium between boronic ester and free boronic acid. At alkaline pH (>9), hydrolysis to the boronic acid accelerates transmetallation but may increase side reactions. Kinetic studies in Tris-HCl buffers (pH 6.9–10.9) reveal optimal coupling efficiency near neutral pH, where the ester remains intact while allowing sufficient base for the catalytic cycle .

Q. How does this compound interact with biological targets in medicinal chemistry applications?

Preliminary studies on structurally similar boronic esters (e.g., 2-chloro-5-fluoro-3-methylphenylboronic ester) suggest proteasome inhibition via covalent binding to catalytic threonine residues. Computational docking and SAR analyses highlight the importance of halogen positioning for target affinity .

Methodological Considerations

- Synthesis Optimization : When scaling up synthesis, prioritize inert atmospheres (N₂/Ar) to prevent oxidation. Reaction time and temperature (e.g., 12–24 hours at 80°C) should balance yield and purity, with purification via column chromatography (hexane/EtOAc) .

- Troubleshooting Analytical Data : NMR signals for the pinacol methyl groups (δ ~1.2–1.4 ppm) and aromatic protons (δ ~6.8–7.5 ppm) should align with reference spectra. Discrepancies may indicate hydrolysis or residual solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.